molecular formula C5H6O3 B1234155 2-Hydroxy-2,4-pentadienoic acid CAS No. 50480-68-7

2-Hydroxy-2,4-pentadienoic acid

Cat. No.: B1234155
CAS No.: 50480-68-7
M. Wt: 114.1 g/mol
InChI Key: VHTQQDXPNUTMNB-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxypenta-2,4-dienoic acid is a 5-carbon, bis-unsaturated, alpha-hydroxy fatty acid metabolite of the proteobacterium substrate 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). It is a 2-hydroxy fatty acid, an alpha,beta-unsaturated monocarboxylic acid and a hydroxy polyunsaturated fatty acid. It derives from a penta-2,4-dienoic acid. It is a conjugate acid of a 2-hydroxypenta-2,4-dienoate. It is a tautomer of a 2-oxopent-4-enoic acid.

Properties

CAS No.

50480-68-7

Molecular Formula

C5H6O3

Molecular Weight

114.1 g/mol

IUPAC Name

(2Z)-2-hydroxypenta-2,4-dienoic acid

InChI

InChI=1S/C5H6O3/c1-2-3-4(6)5(7)8/h2-3,6H,1H2,(H,7,8)/b4-3-

InChI Key

VHTQQDXPNUTMNB-ARJAWSKDSA-N

Isomeric SMILES

C=C/C=C(/C(=O)O)\O

SMILES

C=CC=C(C(=O)O)O

Canonical SMILES

C=CC=C(C(=O)O)O

Synonyms

2-hydroxy-2,4-pentadienoic acid
2-hydroxypent-2,4-dienoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-2,4-pentadienoic acid
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2-Hydroxy-2,4-pentadienoic acid
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2-Hydroxy-2,4-pentadienoic acid
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Hydroxy-2,4-pentadienoic acid

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